2,4-Diamino-1,5-diphenyl-3-hydroxypentane
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Overview
Description
2,4-DIAMINO-1,5-DIPHENYL-3-HYDROXYPENTANE is an organic compound belonging to the class of phenylbutylamines . This compound is characterized by the presence of two amino groups, a hydroxyl group, and two phenyl groups attached to a pentane backbone . It is a small molecule with a molecular formula of C₁₇H₂₂N₂O and a molecular weight of 270.3694 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIAMINO-1,5-DIPHENYL-3-HYDROXYPENTANE typically involves the following steps:
Formation of the Pentane Backbone: The initial step involves the formation of the pentane backbone through a series of carbon-carbon bond-forming reactions.
Introduction of Amino Groups: The amino groups are introduced through nucleophilic substitution reactions using appropriate amine precursors.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Attachment of Phenyl Groups: The phenyl groups are attached through Friedel-Crafts alkylation reactions using benzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,4-DIAMINO-1,5-DIPHENYL-3-HYDROXYPENTANE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The amino groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic substitution reactions with reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium dichromate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
2,4-DIAMINO-1,5-DIPHENYL-3-HYDROXYPENTANE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-DIAMINO-1,5-DIPHENYL-3-HYDROXYPENTANE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in metabolic pathways.
Modulate Receptors: Interact with cellular receptors to modulate signal transduction pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
2,4-DIAMINO-1,5-DIPHENYL-3-HYDROXYPENTANE can be compared with other similar compounds, such as:
Phenylbutylamines: Compounds containing a phenylbutylamine moiety.
Amphetamines: Compounds with stimulant properties.
Aminoalcohols: Compounds containing both amino and hydroxyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other similar compounds .
Properties
CAS No. |
129822-17-9 |
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Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
(2S,4S)-2,4-diamino-1,5-diphenylpentan-3-ol |
InChI |
InChI=1S/C17H22N2O/c18-15(11-13-7-3-1-4-8-13)17(20)16(19)12-14-9-5-2-6-10-14/h1-10,15-17,20H,11-12,18-19H2/t15-,16-/m0/s1 |
InChI Key |
GZBLEJZADHZBBZ-HOTGVXAUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C([C@H](CC2=CC=CC=C2)N)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(CC2=CC=CC=C2)N)O)N |
Origin of Product |
United States |
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